molecular formula C6H9ClN2S B13155476 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole

Cat. No.: B13155476
M. Wt: 176.67 g/mol
InChI Key: ALOQTGBBROCVGQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-substituted methylpropyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-2-methylpropylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3-chloro-2-methylpropylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino-substituted thiadiazoles, thio-substituted thiadiazoles

Scientific Research Applications

3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylpropylamine: A precursor in the synthesis of 3-(3-Chloro-2-methylpropyl)-1,2,5-thiadiazole.

    1,2,5-Thiadiazole: The parent compound, which lacks the chloro-substituted methylpropyl group.

    3-(3-Chloro-2-methylpropyl)-1,3,4-thiadiazole: A structural isomer with different positioning of the nitrogen and sulfur atoms in the ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted methylpropyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H9ClN2S/c1-5(3-7)2-6-4-8-10-9-6/h4-5H,2-3H2,1H3

InChI Key

ALOQTGBBROCVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NSN=C1)CCl

Origin of Product

United States

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